2-(isocyanomethyl)oxolane
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Overview
Description
2-(isocyanomethyl)oxolane, also known as 2-(isocyanomethyl)tetrahydrofuran, is a chemical compound with the molecular formula C₆H₉NO. It is a liquid at room temperature and is known for its reactivity due to the presence of the isocyanide functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isocyanomethyl)oxolane typically involves the reaction of oxetanes with isocyanides. One common method is the catalytic ring-opening of oxetanes in the presence of isocyanides. This reaction can be catalyzed by various metal catalysts, such as indium triflate (In(OTf)₃), under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with optimizations for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(isocyanomethyl)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanide group under basic conditions.
Major Products
Oxidation: Oxazoles are major products.
Reduction: Amines are formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(isocyanomethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and in multicomponent reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(isocyanomethyl)oxolane involves its reactivity due to the isocyanide group. The isocyanide group exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 2-(isocyanomethyl)pyridine
- 2-(isocyanomethyl)benzene
- 2-(isocyanomethyl)furan
Uniqueness
2-(isocyanomethyl)oxolane is unique due to its tetrahydrofuran ring, which imparts different reactivity and properties compared to other isocyanomethyl derivatives. This makes it particularly useful in the synthesis of specific heterocyclic compounds and in applications requiring the unique properties of the tetrahydrofuran ring .
Properties
CAS No. |
443890-11-7 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.1 |
Purity |
95 |
Origin of Product |
United States |
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